

# In-Depth Technical Guide: Dehydroadynenerigenin glucosyldigitaloside (CAS 144223-70-1) - A Cardiac Glycoside

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dehydroadynenerigenin  
glucosyldigitaloside*

Cat. No.: *B15596345*

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available scientific and technical information regarding **Dehydroadynenerigenin glucosyldigitaloside**, CAS number 144223-70-1. Despite a comprehensive search of scientific literature and databases, detailed experimental data, specific protocols, and in-depth signaling pathway information for this particular compound are not publicly available.

This guide will, therefore, provide a detailed overview of the class of compounds to which **Dehydroadynenerigenin glucosyldigitaloside** belongs—cardiac glycosides. The information presented herein is based on the well-established knowledge of this family of molecules and serves as a foundational resource for researchers interested in this compound.

## Compound Identification and Chemical Properties

**Dehydroadynenerigenin glucosyldigitaloside** is classified as a cardiac glycoside. While specific experimental data for this compound is scarce, its chemical identity is established.

Property	Value	Source
CAS Number	144223-70-1	Chemical Supplier Catalogs
Molecular Formula	C <sub>36</sub> H <sub>52</sub> O <sub>13</sub>	Pharmaffiliates[1]
Molecular Weight	692.8 g/mol	Pharmaffiliates[1]
General Class	Cardiac Glycoside	Biosynth[1]
Reported Origin	Can be isolated from the herbs of <i>Nerium indicum</i> and is found in species of the <i>Digitalis</i> genus.	MedChemExpress[2], Biosynth[1]

## Core Mechanism of Action: Inhibition of Na<sup>+</sup>/K<sup>+</sup>-ATPase

Cardiac glycosides, as a class, exert their physiological effects primarily through the inhibition of the sodium-potassium adenosine triphosphatase (Na<sup>+</sup>/K<sup>+</sup>-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[3]

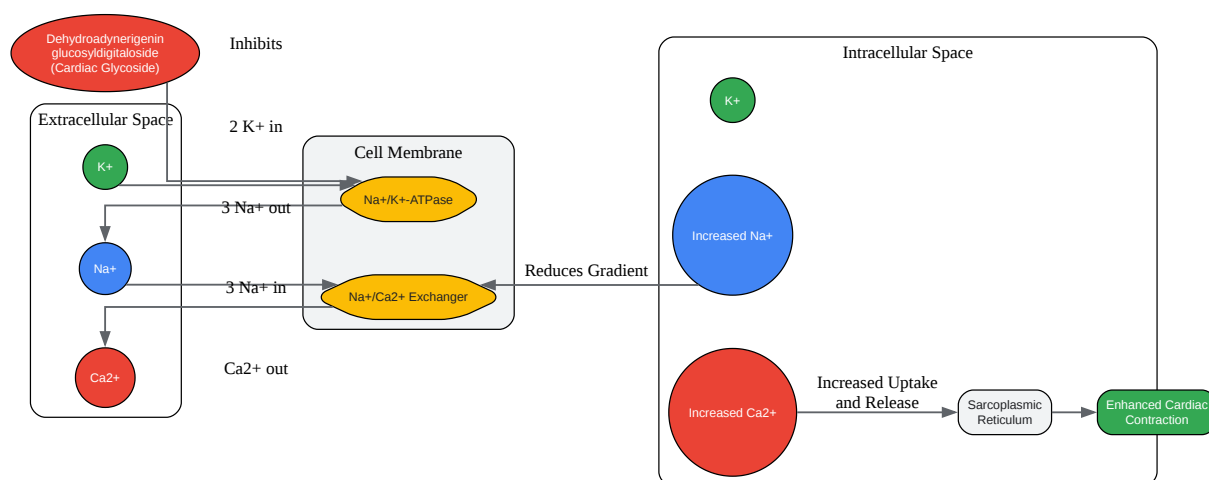
The signaling cascade initiated by Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition is as follows:

- **Binding and Inhibition:** Cardiac glycosides bind to the extracellular domain of the  $\alpha$ -subunit of the Na<sup>+</sup>/K<sup>+</sup>-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport.
- **Increased Intracellular Sodium:** The inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump leads to a decrease in the extrusion of sodium ions (Na<sup>+</sup>) from the cell, resulting in an accumulation of intracellular Na<sup>+</sup>.
- **Altered Sodium-Calcium Exchange:** The increased intracellular Na<sup>+</sup> concentration alters the electrochemical gradient for the sodium-calcium (Na<sup>+</sup>/Ca<sup>2+</sup>) exchanger. This reduces the driving force for Ca<sup>2+</sup> extrusion from the cell.
- **Increased Intracellular Calcium:** The reduced activity of the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger leads to an elevation of intracellular calcium ion (Ca<sup>2+</sup>) concentration.

- **Enhanced Cardiac Contractility:** In cardiac myocytes, the increased intracellular  $\text{Ca}^{2+}$  is taken up by the sarcoplasmic reticulum. Upon stimulation, a larger amount of  $\text{Ca}^{2+}$  is released, leading to a more forceful contraction of the heart muscle (positive inotropic effect).

## Visualizing the General Cardiac Glycoside Signaling Pathway

The following diagram illustrates the established mechanism of action for cardiac glycosides.



[Click to download full resolution via product page](#)

Caption: General signaling pathway of cardiac glycosides.

## Potential Experimental Protocols (General)

While no specific protocols for **Dehydroadynenerigenin glucosyldigitaloside** are available, the following outlines a general methodology for assessing the activity of a cardiac glycoside on its primary target, Na<sup>+</sup>/K<sup>+</sup>-ATPase. This protocol is based on commonly used methods for other compounds in this class.

## In Vitro Na<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay

**Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound on Na<sup>+</sup>/K<sup>+</sup>-ATPase activity.

**Principle:** The enzymatic activity of Na<sup>+</sup>/K<sup>+</sup>-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibitor (like ouabain) or in the absence of Na<sup>+</sup> and K<sup>+</sup> represents the activity of the enzyme.

**Materials:**

- Purified Na<sup>+</sup>/K<sup>+</sup>-ATPase enzyme (e.g., from porcine cerebral cortex or canine kidney)
- ATP (Adenosine 5'-triphosphate)
- Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
- MgCl<sub>2</sub>, NaCl, KCl solutions
- Test compound (**Dehydroadynenerigenin glucosyldigitaloside**) dissolved in a suitable solvent (e.g., DMSO)
- Ouabain (as a positive control)
- Reagent for phosphate detection (e.g., Malachite Green-based reagent)
- Microplate reader

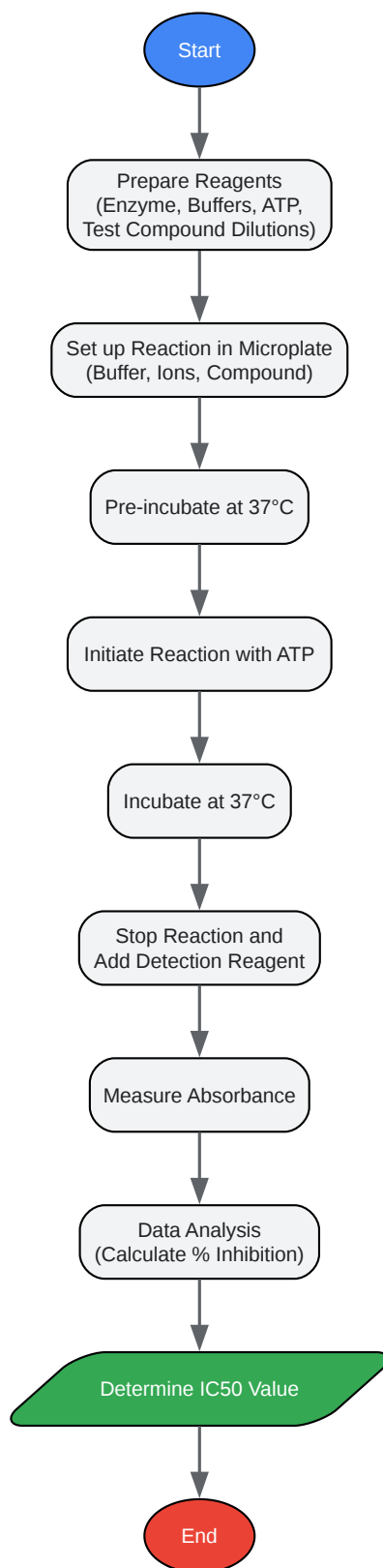
**Procedure:**

- **Preparation of Reagents:** Prepare all buffers and solutions to their final concentrations. Prepare a series of dilutions of the test compound and the positive control (ouabain).

- Enzyme Reaction:
  - In a 96-well microplate, add the assay buffer,  $\text{MgCl}_2$ ,  $\text{NaCl}$ , and  $\text{KCl}$ .
  - Add the diluted test compound or control to the respective wells. Include wells for a vehicle control (solvent only) and a baseline control (without enzyme or with a high concentration of ouabain).
  - Pre-incubate the plate at  $37^\circ\text{C}$  for a specified time (e.g., 10-15 minutes).
  - Initiate the reaction by adding a pre-warmed solution of ATP to all wells.
  - Incubate the reaction mixture at  $37^\circ\text{C}$  for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
- Termination and Detection:
  - Stop the reaction by adding the phosphate detection reagent. This reagent typically contains an acid to stop the enzymatic reaction and a colorimetric agent that reacts with the released  $\text{Pi}$ .
  - Allow color to develop according to the reagent manufacturer's instructions.
  - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the baseline control from all other readings.
  - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the compound concentration.
  - Determine the  $\text{IC}_{50}$  value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

## Visualizing a General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a potential Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibitor.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition assay.

## Conclusion and Future Directions

**Dehydroadynenerigenin glucosyldigitaloside** is identified as a cardiac glycoside, a class of compounds with a well-defined mechanism of action centered on the inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump. This action leads to increased intracellular calcium and enhanced cardiac contractility.

However, a critical gap in the publicly available scientific literature exists for this specific compound. There is a lack of quantitative biological data, detailed experimental protocols, and specific signaling pathway elucidation.

For researchers and drug development professionals interested in **Dehydroadynenerigenin glucosyldigitaloside**, the following steps are recommended:

- **Primary Research:** Conduct foundational in vitro studies, such as the Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition assay described, to determine its potency (IC<sub>50</sub>).
- **Cell-Based Assays:** Evaluate its effects on intracellular calcium levels and contractility in cardiac myocyte cell lines.
- **Source Material Analysis:** If isolated from a natural source, perform detailed analytical chemistry to confirm its structure and purity and to identify other related compounds in the extract.
- **Comparative Studies:** Compare its activity profile with well-characterized cardiac glycosides like digoxin and ouabain to understand its unique properties.

This technical guide provides the foundational knowledge of the compound class, which is essential for guiding future research into the specific properties and potential applications of **Dehydroadynenerigenin glucosyldigitaloside**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dehydroadynenerigenin glucosyldigitaloside | 144223-70-1 | OD44163 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Dehydroadynenerigenin glucosyldigitaloside (CAS 144223-70-1) - A Cardiac Glycoside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15596345#dehydroadynenerigenin-glucosyldigitaloside-cas-number-144223-70-1>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)



